

Characterization of 2-Methylbenzoxazole (CAS Number 95-21-6): A Technical Guide

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Compound of Interest

Compound Name: 2-Methylbenzoxazole

Cat. No.: B1214174

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **2-Methylbenzoxazole**, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its physicochemical properties, spectral data, synthesis protocols, and known biological activities, with a focus on its relevance to drug discovery and development.

Physicochemical and Spectral Data

2-Methylbenzoxazole is a colorless to pale yellow liquid with a distinct aromatic odor. It is sparingly soluble in water but shows good solubility in common organic solvents like ethanol, methanol, and dichloromethane.^[1] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₇ NO	[2][3]
Molecular Weight	133.15 g/mol	[2][3]
CAS Number	95-21-6	[2][3]
Melting Point	5-10 °C	[4]
Boiling Point	178 °C	[4]
Density	1.121 g/mL at 25 °C	[4]
Refractive Index (n ₂₀ /D)	1.550	[4]
Flash Point	75 °C (167 °F)	[4]
LogP	2.13620	[5]

Spectroscopic Characterization

The structural elucidation of **2-Methylbenzoxazole** is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of **2-Methylbenzoxazole** typically exhibits a singlet for the methyl protons and a complex multiplet system for the four aromatic protons of the benzene ring.

- ~2.6 ppm (s, 3H): This singlet corresponds to the three protons of the methyl group at the 2-position.
- ~7.3-7.8 ppm (m, 4H): This multiplet region arises from the four protons on the fused benzene ring. The exact chemical shifts and coupling patterns can be complex due to the asymmetry of the heterocyclic ring.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum shows eight distinct signals corresponding to the eight carbon atoms in the molecule.

- ~15.0 ppm: Signal for the methyl carbon.
- ~110-130 ppm: Four signals corresponding to the carbons of the benzene ring.
- ~140-150 ppm: Two signals for the bridgehead carbons of the fused ring system.
- ~165 ppm: Signal for the C2 carbon of the oxazole ring.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Methylbenzoxazole** displays characteristic absorption bands that confirm the presence of its key functional groups.

- ~3050 cm^{-1} : C-H stretching vibrations of the aromatic ring.
- ~2950 cm^{-1} : C-H stretching vibrations of the methyl group.
- ~1615 cm^{-1} and ~1450 cm^{-1} : C=C stretching vibrations within the aromatic and heterocyclic rings.
- ~1570 cm^{-1} : C=N stretching vibration of the oxazole ring.
- ~1240 cm^{-1} : C-O-C stretching vibration of the oxazole ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2-Methylbenzoxazole** shows a prominent molecular ion peak (M^+) at $m/z = 133$, corresponding to its molecular weight. The fragmentation pattern provides further structural information.

- $m/z = 133$ (M^+): Molecular ion peak.
- $m/z = 105$: Loss of CO, a common fragmentation for benzoxazoles.
- $m/z = 92$: Loss of acetonitrile (CH_3CN) from the molecular ion.
- $m/z = 77$: Phenyl cation, resulting from further fragmentation.

Synthesis of 2-Methylbenzoxazole

2-Methylbenzoxazole can be synthesized through several routes. A common and efficient method involves the condensation of o-aminophenol with acetic anhydride.

Experimental Protocol: Synthesis from o-Aminophenol and Acetic Anhydride

This protocol details the synthesis of **2-Methylbenzoxazole** via the reaction of o-aminophenol with acetic anhydride, followed by cyclization.

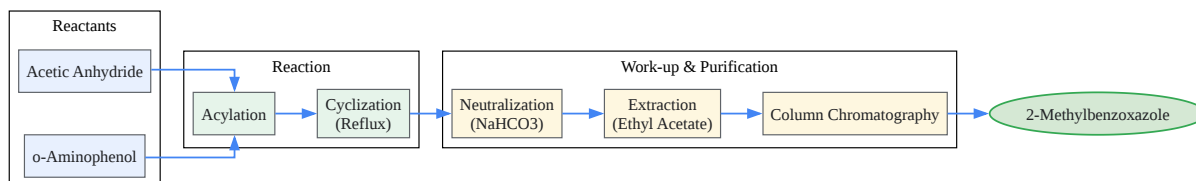
Materials:

- o-Aminophenol
- Acetic anhydride
- Glacial acetic acid (optional, as solvent)
- Sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for eluent

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve o-aminophenol in a minimal amount of glacial acetic acid (optional).
- **Acylation:** Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring. An exothermic reaction may be observed.

- **Cyclization:** Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
- **Neutralization:** Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- **Drying and Concentration:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent to afford pure **2-Methylbenzoxazole**.



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Synthesis workflow for **2-Methylbenzoxazole**.

Biological Activity and Relevance in Drug Development

The benzoxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial,

antiviral, anticancer, and anti-inflammatory properties.[6] **2-Methylbenzoxazole** itself is considered an endogenous metabolite.[5]

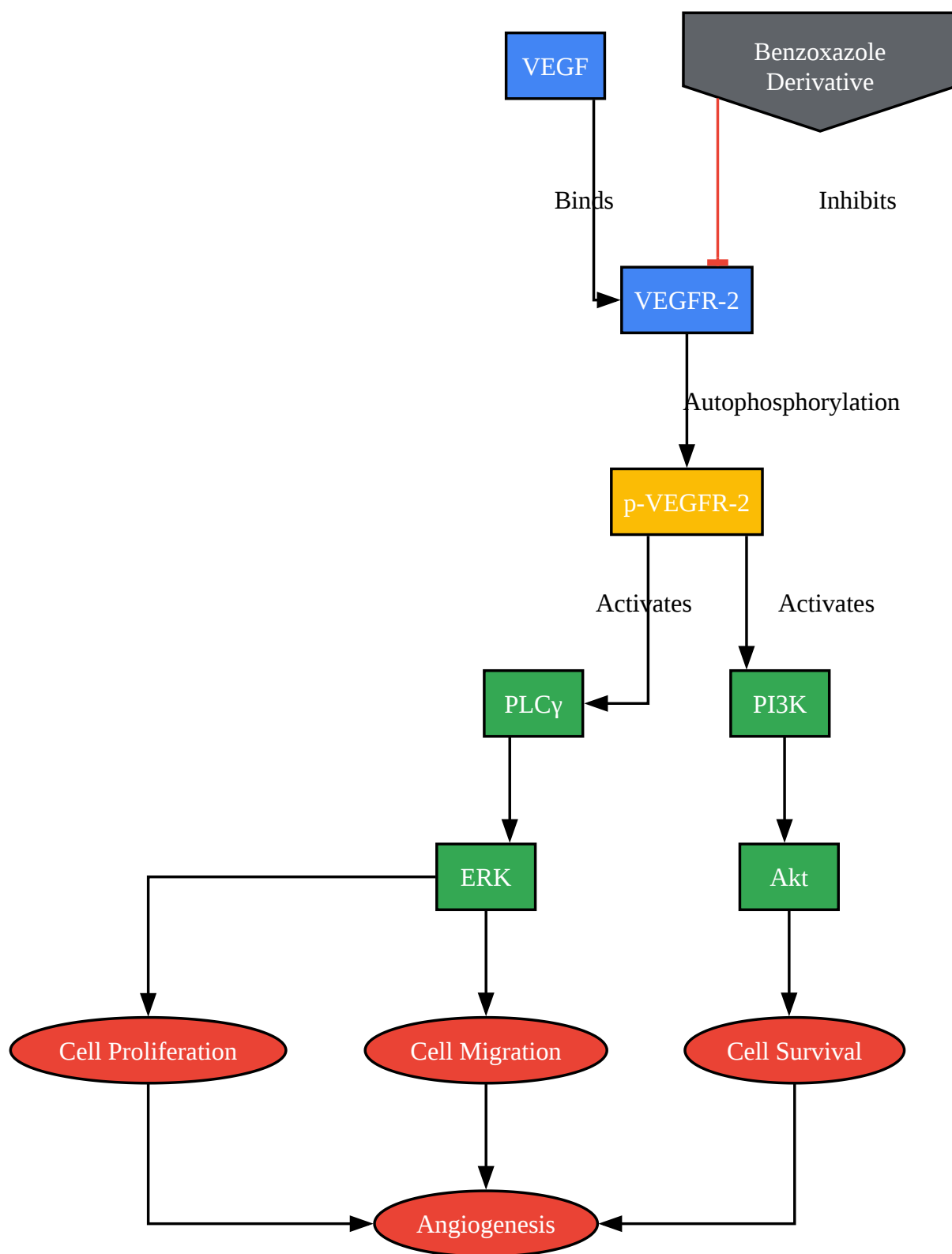
Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

Benzoxazole derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. These compounds allosterically bind to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme, inducing conformational changes that inhibit its polymerase activity. This mechanism is crucial for blocking the replication of the HIV-1 virus. **2-Methylbenzoxazole** serves as a key building block in the synthesis of more complex benzoxazole-containing NNRTIs.

Anticancer Activity: Kinase Inhibition

Several studies have highlighted the potential of benzoxazole derivatives as anticancer agents, often acting as inhibitors of various protein kinases involved in cancer cell proliferation and survival.

One important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Inhibition of VEGFR-2 signaling can suppress tumor growth by preventing the formation of new blood vessels. Benzoxazole derivatives have been designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its autophosphorylation and downstream signaling.



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Inhibition of VEGFR-2 signaling by benzoxazole derivatives.

Neuroprotective Effects in Alzheimer's Disease Models

Recent research has explored the potential of benzoxazole derivatives in the context of neurodegenerative diseases like Alzheimer's. Some derivatives have been shown to exhibit neuroprotective effects in preclinical models by modulating signaling pathways such as the Akt/GSK-3 β /NF- κ B pathway. These compounds have been observed to reduce β -amyloid-induced neurotoxicity and tau hyperphosphorylation, key pathological hallmarks of Alzheimer's disease.

Safety and Handling

2-Methylbenzoxazole is a combustible liquid and should be handled with care. It is harmful if swallowed and causes skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[7]

Conclusion

2-Methylbenzoxazole is a valuable heterocyclic compound with well-characterized physicochemical and spectral properties. Its versatile reactivity makes it a key starting material for the synthesis of a wide range of biologically active molecules. The benzoxazole scaffold continues to be a promising pharmacophore in the development of new therapeutic agents, particularly in the areas of antiviral, anticancer, and neuroprotective drug discovery. This technical guide provides a solid foundation for researchers and scientists working with or exploring the potential of **2-Methylbenzoxazole** and its derivatives.

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